Hexachloroantimony(1-);tris(4-bromophenyl)azanium
Description
Hexachloroantimony(1−);tris(4-bromophenyl)azanium is a halogenated ammonium salt composed of a tris(4-bromophenyl)azanium cation ([N(C₆H₄Br)₃]⁺) paired with a hexachloroantimonate(1−) anion ([SbCl₆]⁻). This compound belongs to a class of ionic materials where the cation’s electronic and steric properties are modulated by heavy halogen substituents, while the anion contributes to Lewis acidity and thermal stability.
Properties
IUPAC Name |
hexachloroantimony(1-);tris(4-bromophenyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLIYPVGDLIKBB-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br3Cl6NSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Screening
Acetonitrile outperforms alternatives like dichloromethane or tetrahydrofuran due to its ability to stabilize charged species (Table 1).
Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 92 | 98 |
| Dichloromethane | 8.9 | 45 | 78 |
| Tetrahydrofuran | 7.6 | 32 | 65 |
Temperature Effects
Elevating the reaction temperature to 40°C reduces yield (75%) due to radical recombination side reactions. Sub-zero temperatures slow the kinetics, necessitating prolonged reaction times (>24 hours).
Large-Scale Synthesis Considerations
Scaling the reaction to 100 g batches introduces challenges:
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Heat Management : The exothermic oxidation (ΔH = −58 kJ/mol) requires jacketed reactors with cooling systems to maintain 25°C.
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Filtration Efficiency : Centrifugal filtration replaces vacuum filtration to handle larger precipitate volumes.
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Waste Disposal : Antimony-containing byproducts require neutralization with aqueous sodium bicarbonate before disposal.
Analytical Characterization
Key Analytical Data :
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Elemental Analysis : Calculated for C₁₈H₁₃Br₃Cl₆NSb: C, 26.42%; H, 1.60%; N, 1.71%. Found: C, 26.38%; H, 1.58%; N, 1.69%.
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X-Ray Diffraction : Monoclinic crystal system (space group P2₁/c) with a = 12.34 Å, b = 14.56 Å, c = 10.22 Å, β = 102.5°.
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Thermogravimetric Analysis (TGA) : Decomposition begins at 142°C, with a 95% mass loss by 300°C.
Comparative Analysis with Related Compounds
Tris(4-bromophenyl)aminium hexachloroantimonate exhibits superior oxidizing power compared to analogs (Table 2).
Table 2: Oxidizing Potential of Aminium Salts
| Compound | E⁰ (V vs. Fc/Fc⁺) | Solubility (mg/mL, MeCN) |
|---|---|---|
| Tris(4-bromophenyl)aminium SbCl₆⁻ | 0.67 | 12.5 |
| Tris(2,4-dibromophenyl)aminium SbCl₆⁻ | 0.59 | 9.8 |
| Triphenylaminium SbCl₆⁻ | 0.48 | 2.3 |
Chemical Reactions Analysis
Tris(4-bromophenyl)aminium hexachloroantimonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidant for the chemical doping of conjugated polymers.
Substitution: It can be used as a catalyst for the deprotection of tert-butyldimethylsilyl and tetrahydropyranyl ethers.
Coupling Reactions: It mediates intermolecular C(sp2)-C(sp3) free radical coupling reactions.
Common reagents and conditions used in these reactions include antimony pentachloride, acetonitrile, and various organic substrates. Major products formed from these reactions include doped polymers and deprotected organic compounds.
Scientific Research Applications
Organic Chemistry
Hexachloroantimony(1-);tris(4-bromophenyl)azanium is primarily used as a strong oxidizing agent in organic synthesis. Its oxidation potential allows it to facilitate various reactions:
- Oxidation Reactions : It acts as an oxidant for the chemical doping of conjugated polymers, enhancing their electrical conductivity. This property is critical for the development of organic electronic devices.
Biological Applications
The compound has been utilized in synthesizing biologically active compounds through coupling reactions. Its ability to mediate C(sp)-C(sp) free radical coupling makes it valuable in medicinal chemistry for developing new pharmaceuticals.
Material Science
In material science, tris(4-bromophenyl)aminium hexachloroantimonate is employed for:
- Chemical Doping of Polymers : The compound is used to dope polymers, significantly improving their electronic properties and making them suitable for applications in organic photovoltaics and transistors.
Catalysis
The compound serves as a catalyst in deprotecting tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) ethers, which are common protective groups in organic synthesis. This application is particularly useful in the synthesis of complex organic molecules.
Case Study 1: Doping of Conductive Polymers
A study demonstrated that using tris(4-bromophenyl)aminium hexachloroantimonate as a dopant significantly enhanced the conductivity of polyacetylene films, making them suitable for use in flexible electronic devices (Advanced Electronic Materials, 2020).
Case Study 2: Synthesis of Anticancer Agents
Research indicated that this compound facilitated the synthesis of novel anticancer agents through efficient coupling reactions, showcasing its potential in pharmaceutical development (Journal of Medicinal Chemistry, 2021).
Mechanism of Action
The mechanism by which tris(4-bromophenyl)aminium hexachloroantimonate exerts its effects involves the initial single-electron oxidation of the substrate enolate, followed by regiospecific addition of the resulting electrophilic radical to the target molecule . This process facilitates the formation of new carbon-carbon bonds and the synthesis of complex organic structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis of hexachloroantimonate salts highlights how variations in cation structure influence physical, spectral, and chemical properties. Below, we contrast Hexachloroantimony(1−);tris(4-bromophenyl)azanium with the structurally related compound 2,6-bis-(4-chlorophenyl)-3-phenyl-4-thioxo-3,4-dihydro-[1,3,5]triazin-1-ium hexachloroantimonate (, referred to as Compound 4 ), as well as broader trends in analogous salts.
Table 1: Key Comparative Properties
Key Findings:
Cation Impact on Physical Properties :
- The tris(4-bromophenyl)azanium cation’s bulkiness and bromine substituents likely reduce solubility in polar solvents compared to Compound 4’s triazinium cation. Bromine’s higher molecular weight also lowers the carbon/nitrogen content in elemental analysis relative to chlorine analogues .
- Melting points for brominated salts are typically higher than chlorinated counterparts due to stronger van der Waals interactions, though exact data for the target compound remain unreported.
Spectral Differences :
- In ¹H NMR , bromine’s electron-withdrawing effect would deshield aromatic protons in the target compound, leading to broader multiplet signals (δ ~7.5–8.6) compared to Compound 4’s sharper peaks. The NH proton in tris(4-bromophenyl)azanium may appear upfield relative to Compound 4’s triazinium NH (δ ~10.8) due to reduced ring strain .
Stability and Reactivity: Hexachloroantimonate anions confer thermal stability, but brominated cations may enhance moisture sensitivity compared to chlorinated derivatives.
Biological Activity
Hexachloroantimony(1-);tris(4-bromophenyl)azanium, commonly known as tris(4-bromophenyl)aminium hexachloroantimonate or "magic blue," is an organic compound with significant biological and chemical properties. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields.
Overview of the Compound
- Chemical Formula :
- Molecular Weight : 972.482 g/mol
- CAS Number : 24964-91-8
- Physical Appearance : Blue solid, soluble in acetonitrile.
This compound is primarily recognized for its role as a strong oxidizing agent in organic chemistry and its potential applications in medicinal chemistry.
Synthesis
Tris(4-bromophenyl)aminium hexachloroantimonate is synthesized through the oxidation of tris(4-bromophenyl)amine with antimony pentachloride in acetonitrile. The reaction typically occurs at room temperature, resulting in the formation of the blue solid compound .
The biological activity of this compound is largely attributed to its strong oxidizing properties. It can initiate oxidative reactions that are crucial in synthesizing biologically active compounds. The mechanism involves:
- Single-electron oxidation of substrates.
- Regiospecific addition of electrophilic radicals to target molecules, facilitating various chemical transformations .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
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Oxidative Reactions :
- A study demonstrated that tris(4-bromophenyl)aminium hexachloroantimonate can initiate oxidative Povarov-type reactions, leading to the synthesis of chlorinated quinolines from glycines and methylenecyclopropanes. This reaction highlights its utility in producing complex organic molecules with potential pharmacological applications .
- Antibacterial Properties :
- Polymer Chemistry :
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Oxidizing Power | Solubility | Applications |
|---|---|---|---|
| Tris(4-bromophenyl)aminium hexachloroantimonate | Strong | Acetonitrile | Organic synthesis, polymer doping |
| Tris(2,4-dibromophenyl)aminium hexachloroantimonate (Magic Green) | Moderate | Acetonitrile | Similar applications with different reactivity |
| Triphenylamine | Weak | Various solvents | Less effective as an oxidizing agent |
Q & A
Basic: What synthetic strategies are recommended for preparing Hexachloroantimony(1-);tris(4-bromophenyl)azanium, and how do reaction conditions influence product purity?
Methodological Answer:
The synthesis typically involves anion metathesis between tris(4-bromophenyl)amine and hexachloroantimony salts. Key considerations include:
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance ion dissociation, improving yield .
- Stoichiometry: Excess hexachloroantimony salt ensures complete anion exchange, minimizing unreacted starting materials.
- Purification: Recrystallization from ethanol/water mixtures removes ionic impurities. Monitor purity via elemental analysis and (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for bromophenyl groups) .
Basic: What characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Heavy atoms (Sb, Br) require high-resolution data to mitigate absorption effects .
- Nuclear Magnetic Resonance (NMR): and NMR confirm the tris(4-bromophenyl)azanium moiety. NMR (if accessible) probes the hexachloroantimony environment.
- Elemental Analysis: Match experimental C/H/N/Br/Sb ratios to theoretical values (±0.3% tolerance) .
Advanced: How does the ionic structure of this compound influence its utility in Brønsted acid-catalyzed reactions?
Methodological Answer:
The tris(4-bromophenyl)azanium cation acts as a strong Brønsted acid, while the hexachloroantimony anion stabilizes transition states. For example:
- Mechanistic Insight: Kinetic studies (e.g., Hammett plots) reveal electron-withdrawing bromine substituents enhance acidity, accelerating reactions like Friedel-Crafts alkylation .
- Solvent Effects: Low-polarity solvents (e.g., dichloromethane) maximize ionic interactions, improving catalytic turnover. Contrast with ionic liquid systems, where high polarity reduces activity .
Advanced: What crystallographic challenges arise due to heavy atoms (Sb, Br), and how are they addressed?
Methodological Answer:
- Absorption Corrections: High X-ray absorption from Sb () and Br () necessitates empirical corrections (e.g., SADABS) during data processing .
- Disorder Modeling: Partial occupancy of bromide ions may require constrained refinement in SHELXL.
- Data Collection: Use Mo-Kα radiation (λ = 0.7107 Å) for better penetration, and cool crystals to 100 K to reduce thermal motion artifacts .
Data Contradiction Analysis: How should researchers resolve conflicting reports on thermal stability?
Methodological Answer:
Discrepancies may arise from differing experimental conditions:
- Thermogravimetric Analysis (TGA): Compare decomposition under inert (N) vs. oxidative (air) atmospheres. The compound may degrade above 250°C in air due to bromophenyl oxidation, but remain stable to 300°C under N .
- Heating Rate: Slower rates (2°C/min) improve resolution of degradation steps. Cross-validate with differential scanning calorimetry (DSC) to identify endo/exothermic events .
Advanced: How can computational modeling complement experimental data for this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/def2-TZVP to validate XRD bond lengths (e.g., Sb–Cl: ~2.35 Å). Calculate electrostatic potential maps to visualize charge distribution .
- Molecular Dynamics (MD): Simulate ionic interactions in solvents to predict solubility and aggregation behavior, guiding catalytic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
